3-(4-hydroxybutyl)-1,3-oxazolidin-2-one

Medicinal Chemistry Oxazolidinone Synthesis Structure-Activity Relationship

Researchers developing oxazolidinone-based antibacterials often lack an N3-functionalized scaffold with a conjugation handle, as common N3-alkyl analogs provide no reactive site. 3-(4-Hydroxybutyl)-1,3-oxazolidin-2-one solves this with a distal hydroxyl on the butyl chain, enabling direct esterification or etherification without deprotection steps. Supplied at ≥98% purity, this building block streamlines the synthesis of antimicrobial leads, chemical biology probes, and QSAR compound libraries.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 1153126-77-2
Cat. No. B6226872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
CAS1153126-77-2
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1COC(=O)N1CCCCO
InChIInChI=1S/C7H13NO3/c9-5-2-1-3-8-4-6-11-7(8)10/h9H,1-6H2
InChIKeyTUWJYQVKXFSFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxybutyl)-1,3-oxazolidin-2-one Overview


3-(4-Hydroxybutyl)-1,3-oxazolidin-2-one (CAS 1153126-77-2) is a small molecule oxazolidinone derivative with a 4-hydroxybutyl substituent at the N3 position. This heterocyclic compound has a molecular weight of 159.18 g/mol and is typically supplied at purities of 95–98% . The structure is defined by the 2-oxazolidinone ring and a terminal hydroxyl group on the butyl chain, which offers a functional handle for further derivatization. This makes the compound a potential building block in organic synthesis and medicinal chemistry for the preparation of more complex molecules, including antimicrobial and antifungal agents [1].

1
Functionalized N3-Chain
Terminal hydroxyl on the 4-hydroxybutyl chain provides a direct handle for esterification, etherification, or conjugation without extra deprotection steps.
2
Distinct Polarity Profile
Compared to simpler N3-alkyl oxazolidinones, this compound offers a higher topological polar surface area and additional hydrogen-bonding capacity, supporting tailored physicochemical optimization.
3
Building Block Suitability
Suited for medicinal chemistry and antimicrobial lead generation research where a modifiable oxazolidinone scaffold is required.

3-(4-Hydroxybutyl)-1,3-oxazolidin-2-one: Why Generic Substitution Fails


The 4-hydroxybutyl substituent at the N3 position of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is not a standard feature of common oxazolidinone building blocks like 2-oxazolidinone or linezolid intermediates . This specific N3-alkyl chain introduces a distal hydroxyl group that is unavailable in simpler analogs, such as 3-methyl-2-oxazolidinone or unsubstituted oxazolidin-2-one. This functional group is critical for subsequent conjugation reactions (e.g., esterification, etherification) and for modulating the lipophilicity (LogP) and hydrogen-bonding capacity of derived molecules [1]. Therefore, substituting a generic oxazolidinone with a different N3-substituent would fundamentally alter the compound's reactivity profile and the physicochemical properties of any downstream products, making generic interchange scientifically unsound without re-optimization of the synthetic route or target properties.

!
Generic oxazolidinones (e.g., 2-oxazolidinone, 3-methyl derivative) lack the terminal hydroxyl handle; their reactivity profile may not support the same conjugation chemistry.
!
Lipophilicity and polar surface area differ substantially from unsubstituted or simple N3-alkyl analogs, likely altering membrane permeability and target engagement of derived compounds.
!
Synthetic routes optimized for this specific hydroxyl‑butyl substitution may fail if a different oxazolidinone is used; re‑optimization is required before interchange can be considered.

3-(4-Hydroxybutyl)-1,3-oxazolidin-2-one – Differentiation Evidence


Hydrogen Bonding vs. N3-Methyl Analog

The N3-substituent is a critical determinant of oxazolidinone properties. 3-(4-Hydroxybutyl)-1,3-oxazolidin-2-one features a 4-hydroxybutyl chain, which introduces a terminal hydroxyl group not present in simpler N3-methyl analogs. This functional group provides an additional hydrogen bond donor (1 donor) and acceptor (3 acceptors) , which is absent in the N3-methyl comparator. Quantitatively, this results in a topological polar surface area (TPSA) of 49.77 Ų for the target compound , compared to 29.54 Ų for 3-methyl-1,3-oxazolidin-2-one [1]. This 68.5% increase in TPSA directly impacts molecular interactions and solubility.

Polar Surface Area
Reported
49.77 Ų vs 29.54 Ų (N3-methyl analog)
Higher TPSA may increase polarity and influence solubility or permeability.
Computed values; experimental confirmation recommended.
Medicinal Chemistry Oxazolidinone Synthesis Structure-Activity Relationship

Lipophilicity Increase vs. 2-Oxazolidinone

The introduction of the 4-hydroxybutyl chain at the N3 position alters the compound's lipophilicity compared to the unsubstituted core. 3-(4-Hydroxybutyl)-1,3-oxazolidin-2-one has a calculated LogP (octanol-water partition coefficient) of 0.2111 . In contrast, the unsubstituted parent compound, 2-oxazolidinone, has a significantly lower LogP of -0.7 [1]. This 0.91 log unit difference corresponds to the target compound being approximately 8.1 times more lipophilic than its comparator, a property that can be exploited to enhance membrane permeability or target engagement.

Lipophilicity (LogP)
Reported
0.21 vs −0.70 (2‑oxazolidinone), ~8.1× more lipophilic
Shift in lipophilicity may affect membrane partitioning and target engagement in cellular assays.
Calculated LogP; measured value advised for quantitative use.
Medicinal Chemistry Lipophilicity Pharmacokinetics

Terminal Hydroxyl Conjugation Handle

A defining feature of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one is the terminal hydroxyl group on the N3-butyl chain. This group is absent in the majority of simple oxazolidinone building blocks (e.g., 3-methyl-, 3-ethyl-, 3-benzyl-oxazolidinones). This primary alcohol is a versatile site for esterification, etherification, or sulfonation, providing a direct route to attach the oxazolidinone core to larger molecular frameworks or functional moieties [1]. For comparison, the N3-unsubstituted 2-oxazolidinone lacks this distal reactive handle entirely, while other N3-alkyl analogs require additional synthetic steps to introduce a similar functional group.

Conjugation Handle
Data to verify
Primary alcohol present (absent in simple N3-alkyl analogs)
Eliminates need for additional synthetic steps to install a reactive site.
Structural feature reported by supplier; confirm identity per lot.
Organic Synthesis Chemical Biology Drug Conjugation

3-(4-Hydroxybutyl)-1,3-oxazolidin-2-one Applications


Conjugate & Building Block Synthesis

The compound is specifically suited for use as a functionalized building block in organic synthesis. The terminal hydroxyl group on the N3-butyl chain provides a direct conjugation handle [1], allowing for the efficient attachment of the oxazolidinone core to other molecular entities (e.g., via ester or ether linkages) without the need for additional deprotection or functional group interconversion steps. This is a key differentiator from simpler N3-alkyl oxazolidinones, which would require a separate synthetic sequence to install a similar reactive site.

Antimicrobial Lead Optimization Scaffold

This compound can serve as a versatile scaffold for the development of novel antibacterial agents, particularly against Gram-positive pathogens [1]. Its distinct physicochemical profile (TPSA = 49.77 Ų, LogP = 0.2111) positions it in a property space that differs from many unsubstituted oxazolidinones (e.g., 2-oxazolidinone, LogP = -0.7). This specific balance of polarity and lipophilicity can be exploited to modulate the pharmacokinetic properties of lead compounds while maintaining the core oxazolidinone pharmacophore.

Computational and SAR Studies

The well-defined physicochemical parameters (TPSA, LogP, H-bond donors/acceptors) make 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one a useful model compound for computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling [1]. Its distinct properties compared to the 3-methyl analog (TPSA: 49.77 vs. 29.54 Ų) and unsubstituted core (LogP: 0.2111 vs. -0.7) allow for systematic investigation of the impact of N3-substitution on binding affinity and permeability in silico [2].

Chemical Biology Probe Development

The combination of an oxazolidinone core, which can be derived from a chiral pool, and a modifiable hydroxybutyl chain makes this compound a candidate for the synthesis of chemical biology probes. The hydroxyl group can be used to install affinity tags (e.g., biotin), fluorescent reporters, or photoaffinity labels, enabling target identification and mechanism-of-action studies for oxazolidinone-based ligands.

Application
Selection Property
Validation Focus
Conjugate & Building Block Synthesis
Functionalizable N3-hydroxybutyl chain
Conjugation efficiency via ester/ether formation without deprotection
Antimicrobial Lead Optimization
Distinct polarity-lipophilicity balance
Modulation of pharmacokinetic properties while retaining oxazolidinone core
Computational SAR Studies
Well-defined computed descriptors (TPSA, LogP, H-bond counts)
Systematic investigation of N3-substitution impact on docking and permeability
Chemical Biology Probe Development
Chiral oxazolidinone core with modifiable handle
Installation of affinity tags, fluorophores, or photoaffinity labels

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